1-[(Butan-2-yl)amino]-3-chloropropan-2-ol
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Overview
Description
1-[(Butan-2-yl)amino]-3-chloropropan-2-ol is an organic compound that belongs to the class of amines and alcohols. It features a secondary amine group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Butan-2-yl)amino]-3-chloropropan-2-ol typically involves the reaction of 3-chloropropan-2-ol with butan-2-amine. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:
3-chloropropan-2-ol+butan-2-amine→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[(Butan-2-yl)amino]-3-chloropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or primary alcohols.
Substitution: Formation of various substituted amines or alcohols.
Scientific Research Applications
1-[(Butan-2-yl)amino]-3-chloropropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(Butan-2-yl)amino]-3-chloropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(Butan-2-yl)amino]-2-chloropropan-2-ol: Similar structure but with a different position of the chlorine atom.
1-[(Butan-2-yl)amino]-3-bromopropan-2-ol: Similar structure but with a bromine atom instead of chlorine.
1-[(Butan-2-yl)amino]-3-hydroxypropan-2-ol: Similar structure but with a hydroxyl group instead of chlorine.
Uniqueness
1-[(Butan-2-yl)amino]-3-chloropropan-2-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it valuable in both research and industrial contexts.
Properties
IUPAC Name |
1-(butan-2-ylamino)-3-chloropropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16ClNO/c1-3-6(2)9-5-7(10)4-8/h6-7,9-10H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMQQRVOLDGUGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(CCl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717702 |
Source
|
Record name | 1-[(Butan-2-yl)amino]-3-chloropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58759-68-5 |
Source
|
Record name | 1-[(Butan-2-yl)amino]-3-chloropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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